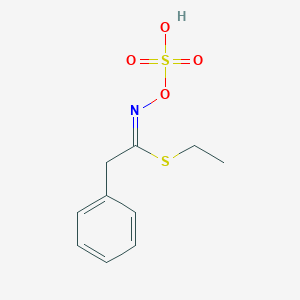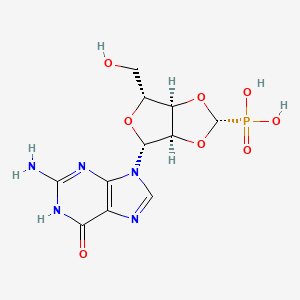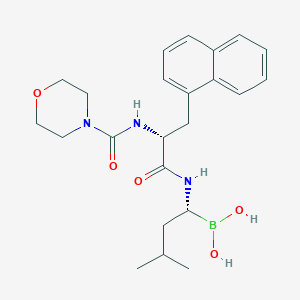
1-Guanidino-4-(N-nitro-benzoylamino-L-leucyl-L-prolylamino)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE is a complex organic compound belonging to the class of dipeptides. These compounds are characterized by the presence of two alpha-amino acids joined by a peptide bond. The compound’s structure includes a guanidino group, a nitrobenzoyl group, and a sequence of leucyl and prolyl amino acids .
Preparation Methods
The synthesis of 1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE involves several steps:
Starting Materials: The synthesis begins with the preparation of the individual amino acids, namely leucine and proline.
Peptide Bond Formation: The amino acids are then joined by a peptide bond using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Guanidination: The guanidino group is introduced through the reaction of the peptide with a guanidinating agent like O-methylisourea.
Chemical Reactions Analysis
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids
Scientific Research Applications
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.
Biology: The compound is utilized in research on protein-protein interactions and enzyme-substrate specificity.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of peptide-based drugs.
Industry: The compound’s unique structure makes it a valuable tool in the design of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in peptide signaling pathways.
Pathways: It modulates the activity of these targets by mimicking natural peptide substrates, thereby influencing various biological processes
Comparison with Similar Compounds
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE can be compared with other dipeptides:
Similar Compounds: Examples include 1-GUANIDINO-4-(N-PHENYLMETHANESULFONYL-L-LEUCYL-L-PROLYLAMINO)BUTANE and other nitrobenzoyl-substituted peptides.
Uniqueness: The presence of both guanidino and nitrobenzoyl groups in its structure makes it unique, providing distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H35N7O5 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-N-[4-(diaminomethylideneamino)butyl]-1-[(2S)-4-methyl-2-[(4-nitrobenzoyl)amino]pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H35N7O5/c1-15(2)14-18(28-20(31)16-7-9-17(10-8-16)30(34)35)22(33)29-13-5-6-19(29)21(32)26-11-3-4-12-27-23(24)25/h7-10,15,18-19H,3-6,11-14H2,1-2H3,(H,26,32)(H,28,31)(H4,24,25,27)/t18-,19-/m0/s1 |
InChI Key |
FIZYZWLGMGGGBJ-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCCCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-(Carboxymethoxy)-5-[3-(Cyclohexylamino)phenyl]thiophene-2-Carboxylic Acid](/img/structure/B10759334.png)

![5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole](/img/structure/B10759352.png)

![N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid](/img/structure/B10759376.png)
![3-[[(3R,3aR,6S,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759394.png)
![N-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-YL}methyl)-D-glutamic acid](/img/structure/B10759399.png)

![2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid](/img/structure/B10759406.png)
![(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759424.png)

![5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole](/img/structure/B10759440.png)
![2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin](/img/structure/B10759445.png)
![(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759447.png)
